Product packaging for 2-Morpholinocyclopentanol(Cat. No.:CAS No. 161193-34-6)

2-Morpholinocyclopentanol

Cat. No.: B062222
CAS No.: 161193-34-6
M. Wt: 171.24 g/mol
InChI Key: BDLQQULXCVFFIX-UHFFFAOYSA-N
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Description

2-Morpholinocyclopentanol is a sophisticated chiral compound that serves as a versatile and valuable building block in advanced organic synthesis and medicinal chemistry research. This molecule integrates a cyclopentanol scaffold with a morpholine moiety, creating a unique three-dimensional structure with potential for hydrogen bonding and coordination. Its primary research application lies in its role as a key chiral intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and bioactive compounds. The morpholine ring acts as a common pharmacophore found in many active pharmaceutical ingredients (APIs), often contributing to solubility and metabolic stability, while the cyclopentanol core provides a conformationally restricted scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B062222 2-Morpholinocyclopentanol CAS No. 161193-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLQQULXCVFFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550438
Record name 2-(Morpholin-4-yl)cyclopentan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID40550438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161193-34-6
Record name 2-(4-Morpholinyl)cyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161193-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Morpholinocyclopentanol and Its Analogues

Established Synthetic Routes to the 2-Morpholinocyclopentanol Core

Traditional methods for the synthesis of the this compound scaffold often rely on well-established reactions, including the functionalization of unsaturated precursors and nucleophilic substitution reactions.

The hydroboration-oxidation of enamines, such as 1-(4-morpholino)cyclopentene, represents a classical approach to the synthesis of 2-aminoalcohols. This two-step reaction sequence is valued for its predictable regioselectivity and stereospecificity. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the addition of a borane (B79455) reagent across the double bond of the enamine, followed by oxidation of the resulting organoborane intermediate.

The hydroboration step is a concerted reaction where the boron atom adds to the less substituted carbon of the double bond, and a hydride is transferred to the more substituted carbon. libretexts.org This results in an anti-Markovnikov addition. wikipedia.org The subsequent oxidation, typically with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol. masterorganicchemistry.comlibretexts.org A key feature of this reaction is its syn-stereospecificity, meaning that the hydroxyl group and the hydrogen atom are added to the same face of the cyclopentene (B43876) ring. wikipedia.orglibretexts.org For instance, the hydroboration-oxidation of 1-methylcyclopentene (B36725) yields trans-2-methylcyclopentanol, demonstrating the syn-addition of the H and OH groups. libretexts.org

Table 1: Key Features of Hydroboration-Oxidation

FeatureDescription
Regioselectivity Anti-Markovnikov: The hydroxyl group is introduced at the less substituted carbon of the original double bond. wikipedia.org
Stereospecificity Syn-addition: The hydrogen and hydroxyl groups are added to the same face of the double bond. wikipedia.orglibretexts.org
Intermediate Trialkylborane libretexts.org
Oxidizing Agent Typically hydrogen peroxide (H₂O₂) in a basic medium. masterorganicchemistry.com

This methodology provides a reliable route to the cis-2-morpholinocyclopentanol diastereomer due to the syn-addition mechanism.

Another fundamental strategy for the synthesis of this compound involves nucleophilic substitution reactions on pre-functionalized cyclopentanol (B49286) rings. This approach typically entails the reaction of a cyclopentane (B165970) derivative bearing a leaving group at the 2-position with morpholine (B109124). The stereochemistry of the starting material and the reaction mechanism (SN1 or SN2) will dictate the stereochemical outcome of the product.

For example, a trans-2-halocyclopentanol could react with morpholine via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon bearing the leaving group, to yield cis-2-morpholinocyclopentanol. Conversely, if the reaction proceeds through an SN1 mechanism, a mixture of diastereomers would be expected. The choice of solvent, temperature, and the nature of the leaving group are critical parameters in controlling the reaction pathway.

Novel Synthetic Approaches to Substituted Morpholine-Cyclopentanol Systems

More recent synthetic efforts have focused on the development of more versatile and efficient methods for the construction of substituted morpholine-cyclopentanol systems. These novel approaches often employ transition metal catalysis and enantiomerically pure starting materials to achieve high levels of stereocontrol and to allow for the introduction of a variety of substituents.

Palladium-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds in the synthesis of heterocyclic compounds. nih.govnih.gov In the context of substituted morpholines, palladium-catalyzed carboamination offers a convergent and modular approach. nih.gov This strategy typically involves the intramolecular cyclization of an appropriately functionalized aminoalkene.

One such approach involves the reaction of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide in the presence of a palladium catalyst. nih.gov This process allows for the construction of the morpholine ring with concomitant introduction of a substituent. The reaction likely proceeds through a sequence of oxidative addition of the palladium catalyst to the aryl or alkenyl bromide, followed by coordination to the alkene and subsequent intramolecular aminopalladation. Reductive elimination then furnishes the desired substituted morpholine product. The use of specific ligands can influence the efficiency and selectivity of the catalytic cycle.

The use of enantiomerically pure amino alcohols as starting materials provides a robust strategy for the asymmetric synthesis of substituted morpholine-cyclopentanol systems. nih.gove3s-conferences.org This approach allows for the transfer of chirality from the starting material to the final product, enabling the synthesis of specific stereoisomers.

A notable example is a four-step synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols. nih.gov The key step in this sequence is a palladium-catalyzed carboamination reaction. nih.gove3s-conferences.org This method is advantageous due to its modular nature, which permits variation in the substituents on the morpholine ring by selecting different amino alcohol precursors and coupling partners. nih.gov This strategy has been successfully applied to the synthesis of a range of substituted morpholines in a stereocontrolled manner. nih.gov

Strategies for Control of Substitution Patterns on the this compound Nucleus

The ability to control the substitution pattern on the this compound nucleus is crucial for the exploration of structure-activity relationships in medicinal chemistry. The synthetic methodologies described above offer various strategies for achieving this control.

The palladium-catalyzed carboamination approach is particularly noteworthy for its flexibility. nih.gov By varying the nature of the aryl or alkenyl halide coupling partner, a wide array of substituents can be introduced onto the morpholine ring. nih.gov Similarly, the use of different enantiomerically pure amino alcohol precursors allows for the introduction of substituents at other positions of the heterocyclic ring with a high degree of stereocontrol. nih.gov This modularity is a significant advantage over more traditional synthetic routes.

Furthermore, the functionalization of the cyclopentane ring prior to the formation of the morpholine ring provides another avenue for controlling the substitution pattern. For instance, starting with a substituted cyclopentene in the hydroboration-oxidation route would lead to a correspondingly substituted this compound. The regioselectivity of the hydroboration step would be a key factor in determining the position of the new substituent relative to the morpholino and hydroxyl groups.

Regioselective Synthetic Control

The regioselective synthesis of this compound hinges on the precise placement of the morpholine and hydroxyl groups at the C1 and C2 positions of the cyclopentane ring. A key strategy to achieve this is through the aminohydroxylation of cyclopentene. The Sharpless aminohydroxylation, a powerful method for the syn-selective formation of 1,2-amino alcohols from alkenes, offers a viable route. organic-chemistry.org This reaction utilizes an osmium catalyst in the presence of a chiral ligand and a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate. organic-chemistry.org The choice of ligand and nitrogen source can influence the regioselectivity of the addition to unsymmetrical alkenes, although with a simple substrate like cyclopentene, the primary challenge lies in achieving enantioselectivity.

Another potential regioselective approach involves the ring-opening of a cyclopentene oxide precursor with morpholine. This reaction would typically proceed via an anti-addition, leading to a trans-2-morpholinocyclopentanol. The regioselectivity of the epoxide opening can be controlled by the choice of catalyst and reaction conditions. Acidic conditions generally favor nucleophilic attack at the more substituted carbon, while basic conditions favor attack at the less sterically hindered position. In the case of cyclopentene oxide, both carbons are secondary, so regioselectivity is less of a concern than stereoselectivity.

Furthermore, multi-component reactions offer an efficient pathway. For instance, a reaction involving an arylglyoxal, an amine, and a third component can lead to highly functionalized heterocyclic systems, and similar principles could be adapted for the synthesis of this compound derivatives. researchgate.net The regioselectivity in such reactions is dictated by the inherent reactivity of the starting materials and the reaction mechanism.

Table 1: Potential Regioselective Synthetic Strategies for 2-Aminocyclopentanol Core

Method Precursor Reagents Key Feature Reference
Sharpless AminohydroxylationCyclopenteneOsO₄, Chiral Ligand, N-haloamidesyn-selective formation of 1,2-amino alcohol organic-chemistry.org
Epoxide Ring-OpeningCyclopentene OxideMorpholine, Acid/Base Catalystanti-selective formation of 1,2-amino alcoholN/A
Multi-component ReactionArylglyoxal, Amine, etc.Acid CatalystHigh synthetic efficiency and operational simplicity researchgate.net

Diastereoselective Synthetic Pathways to this compound Derivatives

Achieving the desired diastereomer of this compound is crucial, as different stereoisomers can exhibit distinct biological activities. Diastereoselectivity can be introduced at various stages of the synthesis.

One approach is the diastereoselective reduction of a 2-morpholinocyclopentanone precursor. The choice of reducing agent and the steric environment of the ketone will dictate the facial selectivity of the hydride attack, leading to a predominance of one diastereomer of the corresponding alcohol.

Alternatively, a diastereoselective aza-Michael reaction can be employed. The addition of an aniline (B41778) nucleophile to a cyclopentenone, for example, has been shown to proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding between a tertiary alcohol on the substrate and the incoming nucleophile. worktribe.com A similar strategy could be envisioned for the synthesis of this compound derivatives by using a suitably functionalized cyclopentenone.

Rhodium-catalyzed reactions have also proven effective in controlling diastereoselectivity. For instance, the Rh-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide leads to the highly trans-selective synthesis of 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org The principles of transition metal catalysis could be applied to achieve high diastereoselectivity in the synthesis of cyclopentane derivatives.

A [3+2] cycloaddition reaction between a tertiary amine N-oxide and a substituted alkene is another powerful method for generating stereochemically complex scaffolds with high diastereoselectivity. nih.gov This methodology could potentially be adapted for the construction of the this compound framework.

Table 2: Potential Diastereoselective Synthetic Strategies

Method Precursor Reagents/Catalyst Diastereoselectivity Reference
Ketone Reduction2-MorpholinocyclopentanoneVarious Reducing AgentsDependent on substrate and reagentN/A
Aza-Michael AdditionCyclopentenone DerivativeAniline NucleophileExcellent, guided by H-bonding worktribe.com
Rh-catalyzed CyclopropanationAryldiazoacetate, N-vinylphthalimideRh₂(OAc)₄High trans-selectivity (>98:2 dr) organic-chemistry.org
[3+2] CycloadditionTertiary Amine N-oxide, AlkeneN/AHigh (up to >20:1 dr) nih.gov

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of morpholines, and by extension this compound, can be approached with green chemistry principles in mind.

A significant advancement in the green synthesis of morpholines is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols. organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.org This method is a high-yielding, one or two-step, redox-neutral protocol that utilizes inexpensive reagents. organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.org Key to this methodology is the selective N-monoalkylation of the amino alcohol with ethylene sulfate, followed by cyclization. organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.org This approach avoids the use of toxic reagents like chloroacetyl chloride and reducing agents such as borohydrides or aluminum hydrides, which are common in traditional morpholine syntheses. organic-chemistry.orgchemrxiv.org The process is also scalable and can be performed using greener solvents. organic-chemistry.org

The direct synthesis from a primary amine using ethylene sulfate has also been demonstrated, further expanding the green credentials of this methodology. nih.govchemrxiv.org This protocol offers significant environmental and safety benefits over conventional methods. nih.govchemrxiv.orgchemrxiv.org

Another green approach is the use of photocatalysis. A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been developed for the synthesis of substituted morpholines under continuous flow conditions, utilizing an inexpensive organic photocatalyst. organic-chemistry.org

The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, are central to these modern synthetic strategies. The application of such methods to the synthesis of this compound would represent a significant step towards a more sustainable chemical enterprise.

Table 3: Green Chemistry Approaches to Morpholine Synthesis

Method Starting Material Key Reagents Green Advantages Reference
Selective Monoalkylation1,2-Amino AlcoholEthylene Sulfate, tBuOKHigh yield, redox-neutral, avoids toxic reagents, scalable, greener solvents organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.org
Photocatalytic CouplingSilicon Amine Protocol (SLAP) Reagents, AldehydesOrganic Photocatalyst, Lewis AcidContinuous flow, inexpensive catalyst organic-chemistry.org

Stereochemical Investigations in 2 Morpholinocyclopentanol Synthesis

Control of Relative Stereochemistry in 2-Morpholinocyclopentanol Formation

The formation of this compound can result in two diastereomers: cis and trans. The control of this relative stereochemistry is a fundamental challenge in synthetic organic chemistry. The selection of the synthetic route and reaction conditions dictates which diastereomer is formed preferentially.

One common strategy to achieve diastereoselectivity involves the ring-opening of a cyclopentene (B43876) oxide with morpholine (B109124). This reaction proceeds via an SN2 mechanism, where the morpholine nucleophile attacks one of the epoxide carbons from the face opposite to the oxygen atom. This backside attack results in an inversion of configuration at the point of attack, leading exclusively to the formation of the trans-2-Morpholinocyclopentanol isomer. The rigidity of the epoxide ring ensures a high degree of stereocontrol.

Alternatively, the reduction of a precursor ketone, 2-morpholinocyclopentanone, can be employed. The stereochemical outcome of this reduction is dependent on the steric hindrance of the reducing agent and the substrate. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the less hindered face of the ketone, which is typically trans to the adjacent morpholino group, yielding the cis-alcohol. Conversely, smaller reducing agents, like sodium borohydride (B1222165), may show less selectivity, potentially leading to a mixture of cis and trans isomers. The choice of reagent, therefore, allows for the selective synthesis of either the cis or trans diastereomer.

Another method involves the hydroboration-oxidation of 1-morpholinocyclopentene. The boron reagent adds to the less hindered face of the double bond, and the subsequent oxidation with hydrogen peroxide occurs with retention of configuration. This sequence typically leads to the preferential formation of the trans product. The control over the relative stereochemistry is crucial as the cis and trans isomers can exhibit different biological activities and physical properties.

Asymmetric Synthesis Approaches to Enantiomerically Enriched this compound Derivatives

Beyond relative stereochemistry, controlling the absolute stereochemistry to produce single enantiomers is often a key objective, particularly in pharmaceutical applications. mdpi.com Several strategies have been developed for the asymmetric synthesis of chiral amino alcohols. diva-portal.org

Chiral pool synthesis is a strategy that utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids, sugars, or terpenes. mdpi.com This approach leverages the inherent chirality of the starting material to construct the desired chiral target molecule. For the synthesis of an enantiomerically enriched this compound derivative, one could envision starting from a chiral cyclopentane (B165970) derivative sourced from nature. For example, a chiral cyclopentenone, obtainable from natural products, could undergo a stereocontrolled conjugate addition of morpholine followed by a diastereoselective reduction of the ketone to establish the two stereocenters with a defined absolute configuration. This method is advantageous as it often involves well-established chemical transformations and avoids the need for a chiral catalyst or a resolution step. mdpi.com

Catalytic enantioselective synthesis has emerged as a powerful tool for creating chiral molecules from achiral or racemic precursors. scienmag.com This approach employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of this compound, an achiral starting material like 1-morpholinocyclopentene could be subjected to an asymmetric hydroboration or aminohydroxylation. diva-portal.org

For instance, in an asymmetric aminohydroxylation reaction, a chiral ligand, often derived from cinchona alkaloids, is used in conjunction with an osmium catalyst to introduce both the amino (or a precursor) and hydroxyl groups across the double bond in a stereocontrolled manner. diva-portal.org Similarly, asymmetric transfer hydrogenation of 2-morpholinocyclopentenone using a chiral Ruthenium or Rhodium catalyst can produce the chiral alcohol with high enantiomeric excess. organic-chemistry.org These catalytic methods are highly efficient and atom-economical, providing direct access to specific enantiomers. scienmag.comorganic-chemistry.org

Enzymes are highly selective biocatalysts that can be used to resolve racemic mixtures or to perform asymmetric transformations. pharmasalmanac.comwiley.com For the synthesis of enantiopure this compound, enzymatic kinetic resolution (EKR) is a particularly effective strategy. nih.gov In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate from the modified product.

Lipases are commonly used enzymes for this purpose. For instance, Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively acylate one enantiomer of racemic this compound in the presence of an acyl donor like vinyl acetate. researchgate.net This leaves the other enantiomer of the alcohol unreacted and in high enantiomeric purity. The efficiency and enantioselectivity of the resolution are highly dependent on the enzyme, solvent, and acyl donor. researchgate.net Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product. nih.govnih.gov

EnzymeSubstrate ClassAcyl DonorKey Finding
Candida antarctica Lipase B (CAL-B)cis- and trans-2-aminocyclopentanecarboxamides2,2,2-trifluoroethyl butanoateEffective for preparing all enantiomers of the substrates through N-acylation. researchgate.net
Pseudomonas cepacia Lipase (PS)cis-cyclohexane substrate2,2,2-trifluoroethyl butanoateShowed an unexpected change in enantiopreference compared to CAL-B. researchgate.net
Candida antarctica Lipase A (CAL-A)cis-cyclopentane and -cyclohexane substrates2,2,2-trifluoroethyl butanoateExhibited low enantioselectivity and a different enantiopreference than CAL-B. researchgate.net

This table summarizes findings on related aminocyclopentane derivatives, demonstrating the applicability of enzymatic resolution to this class of compounds.

Stereoselective Reaction Mechanisms Relevant to this compound Synthesis

Understanding the reaction mechanisms is fundamental to predicting and controlling the stereochemical outcome of a synthesis. For vicinal functionalization of a cyclopentane ring, mechanisms involving cyclic intermediates are often key to achieving high stereoselectivity.

The addition of halogens, such as bromine (Br₂), to an alkene like cyclopentene is a classic example of a stereospecific reaction that proceeds through a cyclic intermediate. youtube.compharmaguideline.com When cyclopentene reacts with bromine, the initial step involves the formation of a three-membered ring called a bromonium ion. youtube.com In this intermediate, the bromine atom is bonded to both carbons of the original double bond, creating a strained, positively charged ring.

This cyclic bromonium ion blocks one face of the cyclopentane ring. Consequently, any subsequent nucleophilic attack must occur from the opposite face (anti-addition). youtube.com If the reaction is performed in the presence of morpholine, the morpholine molecule will act as the nucleophile. It will attack one of the carbons of the bromonium ion in an SN2-like fashion, causing the three-membered ring to open. This backside attack dictates that the morpholino group and the remaining bromine atom will be on opposite sides of the cyclopentane ring, resulting in the exclusive formation of the trans diastereomer of 1-bromo-2-morpholinocyclopentane. Subsequent nucleophilic substitution of the bromide with a hydroxide (B78521) would yield trans-2-Morpholinocyclopentanol, preserving the stereochemistry established in the ring-opening step. This mechanism provides a powerful and reliable method for installing two functional groups with a defined trans relationship.

Stereochemical Outcomes Dictated by Transition State Geometries

The synthesis of this compound, a vicinal amino alcohol, from the reaction of cyclopentene oxide and morpholine is a process where the stereochemical outcome is fundamentally governed by the geometry of the transition state during the nucleophilic ring-opening of the epoxide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the morpholine nitrogen acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

The stereochemistry of the final product is a direct consequence of the backside attack of the nucleophile relative to the C-O bond of the epoxide that is being cleaved. This anti-periplanar arrangement is the lowest energy pathway and is a hallmark of SN2 reactions. The approach of the morpholine nucleophile from the side opposite to the epoxide's oxygen atom leads to an inversion of the stereochemical configuration at the carbon center that is attacked.

Consequently, the reaction of cyclopentene oxide, a meso compound, with morpholine results in the exclusive formation of the trans-2-Morpholinocyclopentanol enantiomeric pair. The transition state involves a trigonal bipyramidal geometry at the electrophilic carbon, with the nucleophile (morpholine) and the leaving group (the epoxide oxygen) occupying the apical positions. This specific geometric arrangement ensures the observed trans stereoselectivity.

While specific experimental or computational data detailing the precise bond angles and lengths of the transition state for the reaction between cyclopentene oxide and morpholine are not extensively documented in publicly available literature, the well-established principles of epoxide aminolysis provide a robust framework for understanding the stereochemical outcome. The diastereoselectivity of this reaction is high due to the energetic favorability of the backside attack mechanism.

The table below summarizes the expected stereochemical outcome based on the established SN2-type ring-opening of epoxides.

ReactantsReaction TypeKey Transition State FeatureProduct Stereochemistry
Cyclopentene Oxide, MorpholineNucleophilic Epoxide Opening (SN2)Backside attack of the amine nucleophiletrans-2-Morpholinocyclopentanol (racemic mixture of enantiomers)

Further computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in providing a more quantitative picture of the transition state geometry. Such studies could elucidate the precise bond distances and angles, as well as the activation energy of the reaction, further confirming the mechanistic basis for the observed high diastereoselectivity in the synthesis of this compound and its analogues.

Reactivity and Reaction Mechanism Studies of 2 Morpholinocyclopentanol Derivatives

Exploration of Functional Group Transformations on the 2-Morpholinocyclopentanol Framework

The this compound scaffold contains two key reactive sites: a secondary alcohol and a tertiary amine (the morpholine (B109124) ring). These functional groups can be independently or concertedly modified to generate a diverse array of derivatives.

The hydroxyl group is a versatile handle for numerous transformations. solubilityofthings.comfiveable.me It can be oxidized to the corresponding ketone, 2-morpholinocyclopentanone, using a variety of standard oxidizing agents. This transformation is fundamental, as it alters the electronic properties and reactivity of the cyclopentane (B165970) ring. Conversely, the synthesis of this compound often proceeds via the reduction of this ketone, establishing a synthetic linkage between the two oxidation states. The alcohol can also be converted into a better leaving group, such as a tosylate or mesylate, which facilitates nucleophilic substitution reactions. ntu.ac.uk For instance, activation of the hydroxyl group allows for its displacement by halides or other nucleophiles, often with inversion of stereochemistry. nih.gov

The tertiary amine of the morpholine moiety also exhibits characteristic reactivity. It can be oxidized to an N-oxide, a key step in the Cope elimination reaction. Furthermore, the nitrogen atom can be quaternized by reaction with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This modification is crucial for inducing Hofmann elimination reactions. chemistrysteps.com

These transformations are not always mutually exclusive. The proximity of the hydroxyl and morpholino groups can lead to intramolecular reactions or influence the stereochemical outcome of transformations at either site.

Table 1: Potential Functional Group Transformations of this compound

Functional GroupTransformationReagentsProduct Type
Hydroxyl (-OH)OxidationPCC, Swern, DMPKetone
Hydroxyl (-OH)TosylationTsCl, PyridineTosylate (Good Leaving Group)
Hydroxyl (-OH)Conversion to Alkyl HalideSOCl₂, PBr₃Alkyl Chloride/Bromide
Morpholine (Tertiary Amine)OxidationH₂O₂, m-CPBAN-Oxide
Morpholine (Tertiary Amine)QuaternizationCH₃IQuaternary Ammonium Salt

Investigation of Cyclopentane Ring Opening and Closing Reactions

While the cyclopentane ring is relatively stable compared to smaller cycloalkanes, its framework can be strategically opened or formed.

Ring-Closing Reactions: The synthesis of the cyclopentane core of this compound can be achieved through ring-closing metathesis (RCM). This powerful reaction typically involves an acyclic diene precursor which, in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst), cyclizes to form a cyclopentene (B43876) ring. nih.gov Subsequent functional group manipulations, such as epoxidation followed by ring-opening with morpholine, or hydroboration-oxidation and amination, can then be used to install the required hydroxyl and morpholino groups to yield the target structure.

Ring-Opening Reactions: Ring-opening of the cyclopentane framework is less common under mild conditions due to its lower ring strain compared to cyclopropane (B1198618) or cyclobutane. arxiv.org However, under thermal or catalytic stress, C-C bond cleavage can occur, often proceeding through a biradical mechanism. arxiv.org For derivatives of this compound, the presence of functional groups can direct specific ring-opening reactions. For example, fragmentation reactions can be initiated by the formation of an unstable intermediate, leading to the cleavage of the cyclopentane ring. Such transformations are highly dependent on the specific substitution pattern and reaction conditions employed.

Mechanistic Elucidation of Key Chemical Transformations

Hydride Transfer Pathways

Hydride transfer is a fundamental mechanistic step in the oxidation and reduction reactions involving the this compound framework.

Oxidation of the Alcohol: The oxidation of the secondary alcohol to a ketone involves the formal transfer of a hydride ion from the α-carbon to an oxidizing agent. In many enzyme-catalyzed oxidations, such as those involving alcohol dehydrogenases, the reaction proceeds by first activating the alcohol to an alkoxide. nih.govacs.org This is followed by the transfer of a hydride from the carbon to an acceptor molecule like NAD⁺. nih.gov In chemical oxidations, the mechanism may involve the formation of an intermediate, such as a chromate (B82759) ester, from which the hydride is abstracted by a base in a concerted step, leading to the formation of the ketone.

Reduction of the Ketone: The reverse reaction, the synthesis of this compound from 2-morpholinocyclopentanone, is a classic example of nucleophilic addition involving a hydride transfer. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻). khanacademy.org The hydride nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically from the solvent or an acidic workup, neutralizes the alkoxide to yield the final alcohol product.

Examination of Elimination Reactions in Synthetic Intermediates

Elimination reactions provide a key pathway for introducing unsaturation and are particularly relevant for derivatives of this compound, leading to the formation of morpholinocyclopentene isomers.

Hofmann Elimination: This reaction proceeds through a quaternary ammonium salt intermediate. The morpholine nitrogen of this compound can be exhaustively methylated with excess methyl iodide to form a quaternary ammonium iodide. Treatment with silver oxide replaces the iodide with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. chemistrysteps.comlibretexts.org Upon heating, the hydroxide acts as a base, abstracting a β-hydrogen. The reaction follows an E2 mechanism, but notably favors the formation of the less substituted alkene (Hofmann product). This regioselectivity is attributed to the steric bulk of the trimethylamino leaving group, which directs the base to abstract the most accessible, least sterically hindered proton. chemistrysteps.com

Cope Elimination: The Cope elimination offers an alternative route that proceeds through a neutral intermediate. chemistrysteps.commasterorganicchemistry.com The morpholine nitrogen is first oxidized to an N-oxide using an oxidizing agent like hydrogen peroxide. When heated, this N-oxide undergoes an intramolecular syn-elimination. The N-oxide oxygen acts as an internal base, abstracting a β-hydrogen through a five-membered cyclic transition state. chemistrysteps.com This concerted mechanism is classified as an Ei (elimination intramolecular) reaction and is characterized by its syn-stereoselectivity, where the abstracted proton and the N-oxide leaving group are on the same side of the ring. masterorganicchemistry.com

Table 2: Comparison of Elimination Reaction Mechanisms

MechanismKey IntermediateBaseStereochemistryRegioselectivity
Hofmann EliminationQuaternary Ammonium HydroxideExternal (OH⁻)Anti-periplanarHofmann (less substituted alkene)
Cope EliminationN-OxideInternal (N-Oxide Oxygen)Syn-periplanarOften Hofmann-like

Detailed Studies of Nucleophilic Addition and Substitution Mechanisms

Nucleophilic reactions are central to the synthesis and derivatization of the this compound core.

Nucleophilic Addition: The synthesis of this compound can be achieved via the reductive amination of 2-hydroxycyclopentanone. This reaction begins with the nucleophilic addition of morpholine to the carbonyl carbon of the ketone. The nitrogen attacks the electrophilic carbon, leading to a zwitterionic tetrahedral intermediate, which then undergoes proton transfer to form a hemiaminal. The hemiaminal subsequently dehydrates to form an enamine or an iminium ion, which is then reduced in situ by a hydride reducing agent (e.g., NaBH₃CN) to give the final product.

Nucleophilic Substitution: A common synthetic route to this compound involves the ring-opening of cyclopentene oxide with morpholine. This reaction is a classic example of an SN2 mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This attack occurs from the backside, leading to the opening of the three-membered ring and the formation of a trans-substituted product. The result is an anti-addition of the morpholino and hydroxyl groups across the former double bond.

Furthermore, the hydroxyl group of this compound can be transformed into a good leaving group (e.g., a tosylate). This derivative can then undergo SN2 reactions with various nucleophiles. nih.gov The incoming nucleophile will attack the carbon bearing the tosylate group, displacing it with an inversion of configuration at that stereocenter. This allows for the synthesis of a wide range of cyclopentane derivatives with controlled stereochemistry.

Derivatization and Scaffold Modification of the 2 Morpholinocyclopentanol Core

Strategies for Diversifying the 2-Morpholinocyclopentanol Scaffold

Diversification of the this compound scaffold involves chemical transformations that alter its basic structure to generate a library of related but distinct compounds. A primary strategy involves leveraging the existing functional groups: the secondary alcohol on the cyclopentane (B165970) ring and the secondary amine character of the morpholine (B109124) nitrogen.

One common approach is the functionalization of the hydroxyl group. This can be achieved through various reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Conversion into ethers via reactions like the Williamson ether synthesis.

Oxidation: Oxidation of the secondary alcohol to a ketone (2-morpholinocyclopentanone), which then serves as a versatile intermediate for further reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations.

Another key strategy is the modification at the morpholine nitrogen. Although the nitrogen in morpholine is a tertiary amine, derivatization strategies often begin with precursors where the morpholine ring is formed during the synthesis, allowing for N-substitution. nih.gov For the pre-formed scaffold, reactions might target the adjacent carbon atoms.

A more advanced and powerful strategy for diversification is C–H functionalization. nih.gov This approach allows for the direct conversion of carbon-hydrogen bonds on the cyclopentane ring into new functional groups. nih.gov Such methods can introduce complexity in a single step and access derivatives that are not easily reachable through traditional functional group manipulations. Following C–H oxidation to install a ketone or hydroxyl group, subsequent reactions like ring expansions can be employed to create novel polycyclic scaffolds. nih.govresearchgate.net

These strategies can be used in a "two-phase diversification" approach. nih.govresearchgate.net First, the core scaffold is modified by installing functional group "handles" (e.g., through oxidation). Second, these handles are used in subsequent reactions to build greater molecular diversity, for instance, by reacting them with various primary amines to create libraries of imides. researchgate.net

Introduction of Diverse Substituents and Heteroatom-Containing Moieties

The introduction of a wide range of substituents and additional heteroatoms is crucial for fine-tuning the physicochemical properties of the this compound scaffold.

Alkylation and Acylation: The hydroxyl group is a prime site for introducing alkyl and acyl chains of varying lengths and complexities. Alkylation of the corresponding β-keto ester, formed after oxidation and further manipulation, can proceed to afford a single stereoisomer. researchgate.net This allows for the controlled introduction of carbon-based substituents.

Introduction of Nitrogen-Containing Moieties: Nitrogen-containing functional groups can be installed using several methods.

Reductive Amination: The ketone intermediate (2-morpholinocyclopentanone) can be reacted with various primary or secondary amines in the presence of a reducing agent to yield substituted amino-cyclopentanol derivatives. nih.gov

Mannich-type Reactions: These reactions can be used to introduce aminomethyl groups at positions activated by a carbonyl group. researchgate.net

Click Chemistry: The introduction of an azide (B81097) or alkyne handle onto the scaffold allows for the highly efficient formation of triazoles via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, linking the core to a wide variety of other molecules. researchgate.net

Introduction of Other Heteroatoms: Beyond nitrogen, other heteroatoms can be incorporated. For instance, sulfur-containing groups can be introduced via reactions with sulfonyl chlorides or by Michael additions to an α,β-unsaturated ketone derived from the scaffold. The synthesis of new morpholine derivatives often involves reactions with reagents like ammonium (B1175870) thiocyanate (B1210189) to build heterocyclic rings containing sulfur. researchgate.net

Below is a table summarizing potential derivatization reactions and the types of substituents that can be introduced onto the this compound scaffold, based on analogous chemical transformations.

Reaction TypeTarget SiteReagent ClassIntroduced Substituent/Moiety
Esterification Cyclopentanol (B49286) -OHAcyl Halides / AnhydridesEsters (-OCOR)
Etherification Cyclopentanol -OHAlkyl HalidesEthers (-OR)
Oxidation Cyclopentanol C-OHOxidizing AgentsKetone (=O)
Reductive Amination Cyclopentanone C=OAmines / Reducing AgentSubstituted Amines (-NHR, -NR₂)
C-H Functionalization Cyclopentane C-HOxidation CatalystsHydroxyl, Carbonyl
Click Chemistry Introduced Azide/AlkyneAlkynes/AzidesTriazoles
Mannich Reaction Activated CarbonFormaldehyde, AmineAminomethyl groups (-CH₂NR₂)

Construction of Fused Bicyclic and Polycyclic Architectures Incorporating this compound Motifs

Building upon the this compound core to create more complex, rigid, and structurally diverse fused ring systems is a significant goal in scaffold development. These larger architectures can explore a much broader chemical space.

One of the most powerful techniques for forming larger rings fused to a cyclopentane core is Ring-Closing Metathesis (RCM) . nih.gov This reaction involves creating a precursor from the this compound scaffold that contains two terminal alkenes. In the presence of a suitable catalyst (e.g., a Grubbs catalyst), these alkenes can react to form a new, larger ring fused to the original cyclopentane. This strategy is widely used to construct [5-8] bicyclic ring systems, which are common in complex natural products. nih.gov

Cascade Reactions represent another efficient strategy. A single synthetic operation can trigger a sequence of bond-forming events to rapidly build molecular complexity. For example, a properly functionalized this compound derivative could undergo a cascade reaction initiated by a Michael addition, followed by an intramolecular cyclization to form a fused bicyclic system. Analogous processes have been used to create β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones from 2-hydroxycyclobutanone in a single step. unica.it Applying this logic, a derivative of this compound could potentially react with a suitable Wittig reagent to furnish a cyclopentane-fused bicyclic lactone. unica.it

Intramolecular Cyclization and Cycloaddition Reactions: Derivatizing the scaffold with appropriate functional groups allows for intramolecular reactions to form new rings.

Nozaki–Hiyama–Kishi (NHK) Cyclization: An organochromium-mediated reaction that can form medium-to-large rings, suitable for creating a fused system. nih.gov

Pauson–Khand Reaction: This reaction can construct a new cyclopentenone ring fused to the existing cyclopentane by reacting an alkene and an alkyne with dicobalt octacarbonyl. nih.gov

[2+2] Cycloaddition: This photochemical or thermal reaction can be used to fuse a four-membered ring onto the scaffold. unica.it

The table below outlines several strategies for constructing fused ring systems.

StrategyKey ReactionResulting StructureRelevant Precursor Features
Ring-Closing Metathesis (RCM) Olefin MetathesisFused 8-membered ring or largerDiene attached to cyclopentane
Cascade Reaction Michael Addition / CyclizationFused bicyclic lactones/lactamsUnsaturated ester/amide side chain
Pauson-Khand Reaction Alkyne-Alkene-CO CyclizationFused cyclopentenoneAlkene and alkyne moieties
Radical Cyclization Intramolecular Radical AdditionFused carbocycles/heterocyclesUnsaturated side chain and radical initiator

Sustainable Derivatization Protocols and Methodologies

In line with the principles of green chemistry, developing sustainable protocols for the derivatization of the this compound scaffold is of growing importance. researchgate.net These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Use of Greener Solvents: A primary focus of green chemistry is replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. researchgate.net

Water: When substrate solubility allows, water is an ideal green solvent. mt.com

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can often replace chlorinated solvents like dichloromethane. mt.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point. They are often biodegradable, have low toxicity, and can be highly effective reaction media. mdpi.com

Alternative Energy Sources: Replacing conventional heating with more efficient energy sources can significantly reduce reaction times and energy consumption.

Microwave Irradiation: Microwave-assisted derivatization can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. researchgate.netgoogle.com

Ultrasound Irradiation: Sonication can also enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net

Catalysis: The use of catalysts is inherently green as they are used in small amounts and can be recycled.

Biocatalysis: Enzymes can perform highly selective transformations under mild, aqueous conditions, minimizing waste and by-product formation. researchgate.netmt.com

Organocatalysis: The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive heavy metals.

A sustainable approach to derivatization might involve the enzymatic resolution of a racemic this compound, followed by a microwave-assisted esterification in a bio-derived solvent. Such protocols not only reduce environmental impact but can also lead to more efficient and cost-effective syntheses.

Computational Chemistry Applications in 2 Morpholinocyclopentanol Research

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict molecular geometry, electronic distribution, and spectroscopic properties with remarkable accuracy.

Density Functional Theory (DFT) Studies on 2-Morpholinocyclopentanol and its Derivatives

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. A DFT study on this compound would involve the calculation of its ground-state electronic structure by solving the Kohn-Sham equations. This would yield a wealth of information, including optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and various electronic properties.

For this compound, DFT could be employed to:

Determine the most stable conformers of the molecule, considering the flexibility of the cyclopentane (B165970) ring and the orientation of the morpholino and hydroxyl substituents.

Analyze the intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or oxygen atoms of the morpholine (B109124) ring.

Investigate the electronic effects of the morpholino and hydroxyl groups on the cyclopentane ring.

Calculate theoretical spectroscopic data (e.g., IR, Raman, NMR) to aid in the interpretation of experimental spectra.

Studies on related amino alcohols and cyclic compounds have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide reliable predictions of these properties.

HOMO-LUMO Energy Profiling and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, a HOMO-LUMO analysis would provide insights into:

Reactive Sites: The distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized on the electron-rich morpholine nitrogen and hydroxyl oxygen, while the LUMO might be distributed across the C-O and C-N antibonding orbitals.

Chemical Reactivity: A smaller HOMO-LUMO gap generally suggests higher reactivity. By calculating this gap, one could estimate the kinetic stability of this compound.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness. These descriptors provide a quantitative measure of the molecule's reactivity.

The following interactive table showcases hypothetical data for global reactivity descriptors of this compound, which could be obtained from a DFT calculation.

DescriptorFormulaHypothetical Value (eV)
HOMO Energy (EHOMO)--6.5
LUMO Energy (ELUMO)-1.5
Energy Gap (ΔE)ELUMO - EHOMO8.0
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO-1.5
Electronegativity (χ)-(EHOMO + ELUMO)/22.5
Chemical Hardness (η)(ELUMO - EHOMO)/24.0
Global Softness (S)1/(2η)0.125

Note: These values are illustrative and not based on actual calculations for this compound.

Mechanistic Investigations and Transition State Characterization via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

Prediction of Reaction Energetics and Kinetic Feasibility

By mapping the potential energy surface of a reaction, computational methods can determine the energies of reactants, products, intermediates, and transition states. This allows for the calculation of reaction enthalpies, activation energies, and reaction free energies, which are crucial for assessing the thermodynamic and kinetic feasibility of a reaction.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could:

Propose and evaluate different reaction pathways.

Calculate the activation barriers for each step to identify the rate-determining step.

Computational Elucidation of Stereoselectivity

Many chemical reactions can yield multiple stereoisomers. Computational methods can be instrumental in understanding and predicting the stereochemical outcome of a reaction. This is particularly relevant for this compound, which contains chiral centers.

By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the major product. For example, in a reaction involving the formation of this compound, computational analysis could explain why one diastereomer is formed in preference to another by comparing the relative energies of the corresponding transition state structures. The lower energy transition state would correspond to the kinetically favored product.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules over time in a condensed phase (e.g., in a solvent). MD simulations provide insights into the dynamic nature of molecules and their interactions with their environment.

For this compound, MD simulations could be used to:

Conformational Sampling: Explore the conformational landscape of the molecule in solution, identifying the most populated conformers and the energy barriers between them. This would provide a more realistic picture of the molecule's structure than static gas-phase calculations.

Solvation Effects: Study the explicit interactions between this compound and solvent molecules, such as water. This would reveal details about the hydrogen bonding network and its influence on the solute's conformation and reactivity.

Intermolecular Interactions: Simulate the interaction of this compound with other molecules, which could be crucial for understanding its role in larger chemical or biological systems.

Synergistic Integration of Theoretical and Experimental Data in this compound Studies

The comprehensive understanding of the physicochemical properties and conformational behavior of this compound relies heavily on the synergistic integration of computational chemistry and experimental data. This combined approach allows for a more detailed and accurate interpretation of the molecule's structural and electronic characteristics than either method could achieve alone. Theoretical calculations, primarily using Density Functional Theory (DFT), provide insights into molecular geometry, vibrational frequencies, and NMR chemical shifts, which are then used to interpret and validate experimental findings from techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The synergy between theory and experiment is particularly crucial for elucidating the complex conformational landscape of this compound. The cyclopentane ring can adopt various puckered conformations, such as envelope and twist forms. The presence of two bulky substituents, the morpholino and hydroxyl groups, further complicates the conformational preferences. Computational modeling can predict the relative energies of these different conformers, helping to identify the most stable structures. These theoretical predictions can then be corroborated by experimental NMR data, where coupling constants and Nuclear Overhauser Effect (NOE) signals can provide evidence for the predominant conformation in solution.

A powerful aspect of this integrated approach is the ability to refine the assignment of experimental spectra. For instance, the vibrational modes observed in an experimental IR spectrum of this compound can be complex. DFT calculations can produce a theoretical vibrational spectrum, and by comparing the calculated frequencies and intensities with the experimental data, a more confident assignment of the spectral bands to specific molecular motions can be made. Similarly, theoretical calculations of NMR chemical shifts can aid in the unambiguous assignment of signals in the experimental ¹H and ¹³C NMR spectra, which can sometimes be challenging due to overlapping resonances.

The following data table provides a representative example of how theoretical calculations are compared with experimental data in the study of this compound. The level of agreement between the calculated and experimental values serves as a measure of the accuracy of the computational model and reinforces the interpretation of the experimental results.

Interactive Data Table: Comparison of Experimental and Calculated Spectroscopic Data for this compound

ParameterExperimental ValueCalculated Value (DFT/B3LYP/6-31G*)
¹H NMR Chemical Shift (ppm)
H-1 (CH-OH)4.154.22
H-2 (CH-N)2.892.95
¹³C NMR Chemical Shift (ppm)
C-1 (CH-OH)74.275.1
C-2 (CH-N)68.569.3
IR Vibrational Frequency (cm⁻¹)
O-H stretch34003415
C-N stretch11151120

Note: The data presented in this table are representative examples to illustrate the synergistic approach and may not reflect actual experimental or calculated values.

Advanced Characterization Techniques for 2 Morpholinocyclopentanol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules in solution. unl.edu For 2-Morpholinocyclopentanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the hydroxyl and morpholino substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The protons on the morpholine (B109124) ring are expected to show distinct signals, typically with those adjacent to the oxygen appearing at a different chemical shift than those adjacent to the nitrogen. nih.govchemicalbook.com The protons on the cyclopentane (B165970) ring would exhibit complex splitting patterns due to coupling with their neighbors. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bonded to the morpholine ring (CH-N) are key diagnostic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are expected, corresponding to the five carbons of the cyclopentane ring and the four unique carbons of the morpholine ring. The chemical shifts of the carbons directly bonded to the electronegative oxygen and nitrogen atoms (C-OH and C-N) would be significantly downfield. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons around the cyclopentane ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon signals based on their corresponding proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. core.ac.uk It is crucial for connecting the morpholine substituent to the correct position (C2) on the cyclopentane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY is vital for determining the relative stereochemistry. A spatial correlation between the proton on C1 and the proton on C2 would indicate a cis relationship between the hydroxyl and morpholino groups, while the absence of this correlation would suggest a trans relationship. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C1-H (CH-OH)~3.8 - 4.2~70 - 78Position is highly dependent on solvent and stereochemistry.
C2-H (CH-N)~2.8 - 3.2~65 - 72Adjacent to the nitrogen of the morpholine ring.
Cyclopentane CH₂~1.5 - 2.0~20 - 40Multiple overlapping signals expected for C3, C4, C5.
Morpholine N-CH₂~2.4 - 2.8~50 - 55Protons on carbons adjacent to the nitrogen. physicsandmathstutor.com
Morpholine O-CH₂~3.6 - 3.8~65 - 70Protons on carbons adjacent to the oxygen. physicsandmathstutor.com
O-HVariable (broad)N/AChemical shift and appearance depend on concentration and solvent. physicsandmathstutor.com

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent feature would be a broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. physicsandmathstutor.comdummies.com The broadness is due to hydrogen bonding. The presence of the morpholine and cyclopentane moieties would be confirmed by C-H stretching vibrations for sp³-hybridized carbons, typically appearing between 2850 and 3000 cm⁻¹. physicsandmathstutor.com Other key absorptions include the C-O stretching of the secondary alcohol and the C-N stretching of the tertiary amine, which would appear in the fingerprint region of the spectrum. physicsandmathstutor.com

Table 2: Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretching (H-bonded)3200 - 3600Strong, Broad
Alkane (C-H)Stretching2850 - 3000Strong
Alcohol (C-O)Stretching~1050 - 1150Strong
Amine (C-N)Stretching1000 - 1250Medium

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and measures their mass-to-charge ratio (m/z). It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

For this compound (C₉H₁₇NO₂), the molecular weight is 171.24 g/mol . According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺) in the mass spectrum would be expected at m/z = 171. whitman.edulibretexts.org

The fragmentation of this compound would be directed by the alcohol and amine functional groups. Common fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation for both amines and alcohols. libretexts.orgyoutube.com Cleavage of the C-C bond adjacent to the nitrogen atom can lead to a resonance-stabilized cation. Similarly, alpha-cleavage next to the oxygen atom is also a favorable process.

Dehydration: Alcohols, particularly cyclic alcohols, readily lose a molecule of water (18 amu) upon ionization. whitman.edulibretexts.org This would result in a significant peak at m/z = 153 (M-18).

Ring Fragmentation: The cyclopentane and morpholine rings can undergo cleavage, leading to a series of smaller fragment ions. whitman.eduwhitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
m/z ValuePredicted Fragment IdentityFragmentation Pathway
171[C₉H₁₇NO₂]⁺Molecular Ion (M⁺)
153[M - H₂O]⁺Loss of water from the alcohol
100[C₅H₁₀NO]⁺Alpha-cleavage at C1-C2 bond with charge on morpholine fragment
86[C₄H₈NO]⁺Fragmentation of the morpholine ring
57[C₃H₅O]⁺ or [C₄H₉]⁺Complex ring cleavage of cyclopentanol (B49286). whitman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most informative for molecules containing chromophores, such as conjugated π-systems or aromatic rings.

This compound lacks any significant chromophores. It is a saturated aliphatic amino alcohol. The only electronic transitions available are the n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions require high energy and typically occur in the far-UV region (below 200 nm), which is often inaccessible with standard spectrophotometers. masterorganicchemistry.com Consequently, a UV-Vis spectrum of this compound recorded in a typical solvent like methanol (B129727) or ethanol (B145695) would likely show no significant absorbance maxima in the 200–800 nm range. This lack of absorption is, in itself, a useful piece of structural information, confirming the absence of conjugation or aromaticity.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. springernature.com It requires a single, high-quality crystal of the compound. If a suitable crystal of this compound can be grown, this technique can provide an unambiguous determination of its solid-state structure, including bond lengths, bond angles, and torsional angles.

Most importantly, this compound contains two chiral centers (at C1 and C2 of the cyclopentane ring). For an enantiomerically pure sample, X-ray crystallography is the definitive method for determining the absolute configuration (e.g., 1R, 2S vs. 1S, 2R). nih.gov This is achieved through the analysis of anomalous dispersion effects, which are small differences in scattering intensity for specific pairs of reflections. ed.ac.ukresearchgate.net The analysis results in the calculation of the Flack parameter, which confirms whether the determined crystal structure corresponds to the correct enantiomer. nih.gov This technique would unequivocally establish both the relative (cis/trans) and absolute stereochemistry of the molecule.

Q & A

Q. What ethical guidelines apply when publishing structural analogs of this compound with potential pharmacological activity?

  • Methodological Answer :
  • Dual-Use Research : Disclose risks of misuse (e.g., neurotoxicity) in the manuscript’s ethics statement.
  • Animal Studies : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and blinding protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.